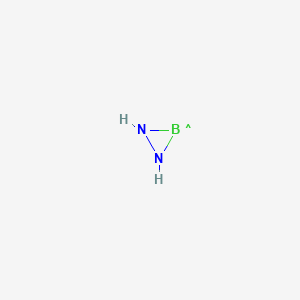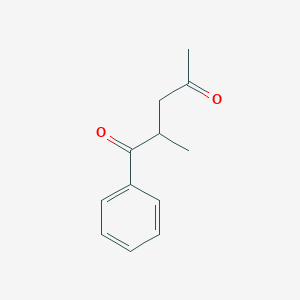
Sodium;but-3-enoic acid;butyl prop-2-enoate;ethenesulfonate;ethenyl 7,7-dimethyloctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate is a complex polymeric compound. It is primarily used in the production of polymeric binding agents for latex coatings, adhesives, and solvent-borne polymers. This compound is known for its versatility and effectiveness in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of neodecanoic acid, ethenyl ester with butyl 2-propenoate, ethenyl acetate, and sodium ethenesulfonate. The polymerization process is typically initiated by free-radical initiators under controlled temperature and pressure conditions. The reaction conditions are carefully monitored to ensure the desired molecular weight and polymer properties are achieved.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors. The monomers are mixed in specific ratios and subjected to polymerization under controlled conditions. The process involves the use of catalysts and stabilizers to enhance the efficiency and yield of the polymer. The final product is then purified and processed to meet the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, altering the polymer’s characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a binding agent in the formulation of various chemical products.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and medical coatings.
Industry: Applied in the production of adhesives, coatings, and sealants for various industrial purposes.
Wirkmechanismus
The mechanism of action of this polymer involves its ability to form strong intermolecular bonds with other materials. The molecular targets include various functional groups present in the polymer, which interact with the substrates to form stable complexes. The pathways involved in its action include polymerization and cross-linking reactions, which enhance the material’s strength and durability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinyl acetate: Used in the production of polyvinyl acetate, a common adhesive.
Butyl acrylate: Employed in the manufacture of acrylic polymers for coatings and adhesives.
Sodium acrylate: Utilized in the production of superabsorbent polymers for hygiene products.
Uniqueness
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate is unique due to its combination of monomers, which imparts specific properties such as enhanced adhesion, flexibility, and chemical resistance. This makes it particularly suitable for applications requiring durable and high-performance materials.
Eigenschaften
CAS-Nummer |
82199-03-9 |
|---|---|
Molekularformel |
C25H43NaO9S |
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
sodium;but-3-enoic acid;butyl prop-2-enoate;ethenesulfonate;ethenyl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C12H22O2.C7H12O2.C4H6O2.C2H4O3S.Na/c1-5-14-11(13)9-7-6-8-10-12(2,3)4;1-3-5-6-9-7(8)4-2;1-2-3-4(5)6;1-2-6(3,4)5;/h5H,1,6-10H2,2-4H3;4H,2-3,5-6H2,1H3;2H,1,3H2,(H,5,6);2H,1H2,(H,3,4,5);/q;;;;+1/p-1 |
InChI-Schlüssel |
ODEYPUXFGGPVAP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOC(=O)C=C.CC(C)(C)CCCCCC(=O)OC=C.C=CCC(=O)O.C=CS(=O)(=O)[O-].[Na+] |
Verwandte CAS-Nummern |
82199-03-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)







![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)


![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)
![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
